molecular formula C21H25N3O5 B2409607 Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate CAS No. 872861-06-8

Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate

Cat. No. B2409607
CAS RN: 872861-06-8
M. Wt: 399.447
InChI Key: NIPRQMDZAXPYBJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole group, a piperidine group, and an ethyl ester group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. An ethyl ester is a compound formed by the condensation of a carboxylic acid and ethanol.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the piperidine ring is likely to adopt a chair conformation. The ester group would have a planar structure around the carbonyl group and a tetrahedral structure around the oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The indole group could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Chemoselective Synthesis Applications

Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate and its derivatives play a crucial role in chemoselective synthesis. For instance, ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates have been synthesized using a highly chemoselective methodology, yielding products in moderate to good yields (Pretto et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been explored for antimicrobial activities. For example, trisubstituted thioxoimidazolidinones derived from ethyl chloroacetate exhibited antimicrobial activities, suggesting potential applications in combating microbial infections (Abd et al., 2011).

Glycosidase Inhibition

The synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors has involved ethyl trans-4-oxo-2-butenoate, a derivative linked to the broader chemical family of this compound. These compounds show potential for therapeutic applications in diseases associated with glycosidase activity (Baumann et al., 2008).

Platelet Aggregation Inhibition

Derivatives of this chemical, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been developed as potent and orally active fibrinogen receptor antagonists. These compounds are particularly significant for their therapeutic potential in antithrombotic treatment during the acute phase (Hayashi et al., 1998).

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of novel compounds. For instance, the synthesis of new pyrrolocoumarin derivatives involved ethyl esters of 2-alkyl-3-oxobutanoic acids, highlighting the versatility of this compound in creating novel chemical entities (Traven et al., 2000).

Future Directions

The future directions for this compound would depend on its specific biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which are a significant part of this compound, play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives, a key component of this compound, have been shown to exhibit various biologically vital properties . The compound’s interaction with its targets likely results in changes at the molecular level, potentially affecting cell function and viability.

Biochemical Pathways

Given the biological activity of indole derivatives , it can be inferred that the compound may interact with multiple biochemical pathways, leading to downstream effects that influence cell function and health.

Pharmacokinetics

For instance, the presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body .

Result of Action

Given the biological activity of indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing cell function and viability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, a spontaneous reaction occurred under harsh pH conditions (pH >8.5), which resulted in a remarkable decrease in e.e.p .

properties

IUPAC Name

ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-2-29-19(26)12-22-21(28)20(27)16-13-24(17-9-5-4-8-15(16)17)14-18(25)23-10-6-3-7-11-23/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPRQMDZAXPYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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